
3-(Methoxymethoxy)aniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of anilines, including 3-(Methoxymethoxy)aniline, is a widely applied chemical transformation in organic synthesis . The process involves the methylation of anilines with methanol, catalysed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner .Molecular Structure Analysis
The molecular structure of 3-(Methoxymethoxy)aniline consists of an amine attached to a benzene ring . The compound has a molecular weight of 153.181.Chemical Reactions Analysis
The chemical reactions of anilines, including 3-(Methoxymethoxy)aniline, have been studied extensively . For example, anilines undergo ultrafast H-atom loss upon absorption of an ultraviolet photon . The number and position of methyl substituents on both the aromatic ring and amine functional group can alter the ultrafast production of photofragments .Physical And Chemical Properties Analysis
The physical and chemical properties of anilines, including 3-(Methoxymethoxy)aniline, are influenced by various factors . For example, aniline has a boiling point of about 184 °C and a melting point of about -6 °C . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .Aplicaciones Científicas De Investigación
Fluorescent Sensor for Aluminum Ions in Living Cells
A novel Schiff-base fluorescent sensor, synthesized using aniline derivatives, exhibited a significant enhancement in fluorescence upon binding with aluminum ions (Al3+), making it a practical system for monitoring Al3+ concentrations in biological systems. This sensor's ability to detect and quantify Al3+ in living cells underscores its potential for applications in environmental monitoring and health sciences (Tian et al., 2015).
Improved Synthesis Methods
Research has focused on optimizing the synthesis of 3-methoxydiphenylamine, an important chemical in the production of fine chemicals, by using novel processes that result in higher yields and purities. This development is significant for industrial applications, highlighting the compound's role in manufacturing processes (Yao Jian-wen, 2007).
Molecular Structure Investigations
Studies involving the synthesis and characterization of aniline derivatives have provided insights into their molecular structure, IR, NMR spectra, and HOMO-LUMO analysis. These investigations are crucial for understanding the properties of aniline derivatives, which can influence their application in various scientific fields (Efil & Bekdemir, 2014).
Polymerization into LDH Interlamellar Space
Aniline sulfonic acid derivatives have been incorporated into the layered double hydroxide (LDH) interlamellar space, a process probed by ESR and electrochemical studies. This research opens new pathways for developing advanced materials with potential applications in catalysis and environmental remediation (Moujahid et al., 2005).
Water Decontamination
The reactivity of aniline-based pharmaceuticals with sulfate radical anion generated by the peroxymonosulfate (PMS)/Cobalt(II) system was investigated, with implications for the decontamination of water. This study highlights the potential of sulfate radical-based technologies for removing pharmaceuticals from wastewater treatment plant effluents (Ahmed et al., 2012).
Oxidative Conversion to Azobenzenes
Research into the oxidative conversion of anilines to azobenzenes has established optimum conditions for this process, important in organic synthesis. The development of simple and efficient protocols for synthesizing azobenzenes from anilines could significantly impact the production of dyes and other materials (Manjunatha et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
Anilines, in general, are known to interact with various enzymes and proteins in the body .
Mode of Action
It is known that anilines can undergo n-methylation reactions . This process involves the transfer of a methyl group to the nitrogen atom of the aniline, potentially altering its chemical behavior and interactions with biological targets.
Biochemical Pathways
For instance, anilines can be metabolized through the synthetic β-alanine pathway, leading to the production of 3-hydroxypropionic acid . Additionally, anilines can undergo meta-cleavage pathways, leading to the production of catechol 2,3-dioxygenase .
Pharmacokinetics
Anilines and their derivatives are known to be rapidly metabolized and eliminated from the body .
Action Environment
The action, efficacy, and stability of 3-(Methoxymethoxy)aniline can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals or enzymes that can interact with 3-(Methoxymethoxy)aniline. For instance, it is recommended to store 3-(Methoxymethoxy)aniline in a dry, sealed place at room temperature .
Propiedades
IUPAC Name |
3-(methoxymethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUGTXVKEWULGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethoxy)aniline | |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




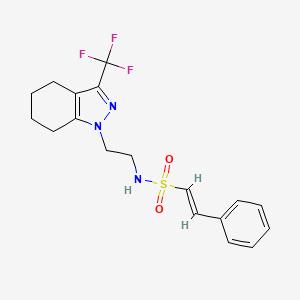
![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2971763.png)
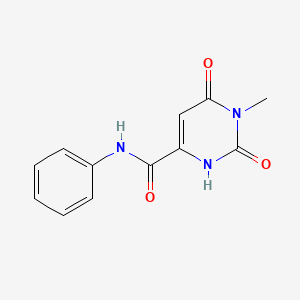
![2-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2971766.png)

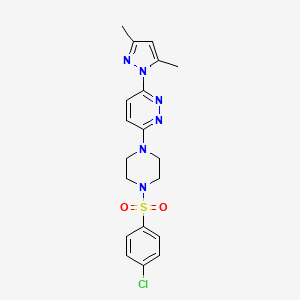
![(E)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile](/img/structure/B2971775.png)
![4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2971776.png)
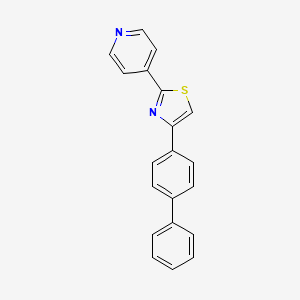
![(Z)-ethyl 1-butyl-2-((3,5-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2971778.png)

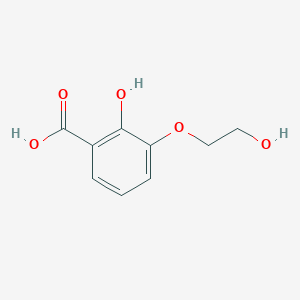
![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2971783.png)